Product packaging for 1-Fmoc-4-carboxymethylene-piperidine(Cat. No.:CAS No. 885274-82-8)

1-Fmoc-4-carboxymethylene-piperidine

Cat. No.: B3030253
CAS No.: 885274-82-8
M. Wt: 363.4
InChI Key: BHZRISRNYKBAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Fmoc-4-carboxymethylene-piperidine is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21NO4 B3030253 1-Fmoc-4-carboxymethylene-piperidine CAS No. 885274-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,20H,9-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZRISRNYKBAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722950
Record name (1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-82-8
Record name (1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fundamental Research Contexts of 1 Fmoc 4 Carboxymethylene Piperidine

Structural Classification within Fluorenylmethoxycarbonyl (Fmoc)-Protected Piperidine (B6355638) Chemistry

1-Fmoc-4-carboxymethylene-piperidine is a heterocyclic building block belonging to the class of N-protected piperidine derivatives. Its structure is characterized by two primary features: the piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, and the fluorenylmethoxycarbonyl (Fmoc) group attached to this nitrogen. The Fmoc group is a base-labile amine protecting group, which makes the compound particularly useful in multi-step syntheses where selective deprotection is required.

The substituent at the 4-position, a carboxymethylene group (–CH=COOH), introduces an exocyclic double bond to the piperidine scaffold. This feature renders the compound an α,β-unsaturated carboxylic acid. This unsaturation has significant implications for the molecule's reactivity and stereochemistry, distinguishing it from saturated analogues. In the broader context of Fmoc-protected piperidine chemistry, this compound serves as a specialized scaffold, offering a rigidified side chain for further chemical elaboration.

A critical distinction exists between this compound and its saturated counterpart, Fmoc-4-carboxymethyl-piperidine. The core difference lies in the nature of the substituent at the 4-position of the piperidine ring.

This compound possesses a >C=CHCOOH group. The key feature is the sp²-hybridized carbon atom of the exocyclic double bond. This creates a planar, rigid moiety at the point of attachment to the piperidine ring. This rigidity can be exploited in the design of constrained molecular structures.

Fmoc-4-carboxymethyl-piperidine , in contrast, has a -CH₂COOH group. chemimpex.com Here, the carbon atom attached to the ring is sp³-hybridized, resulting in a flexible side chain with free rotation around the single bonds. This flexibility is a defining characteristic of its utility in constructing different types of molecular architectures. chemimpex.com

These structural differences influence the chemical properties and applications of the two compounds. The unsaturated system in the carboxymethylene derivative can participate in reactions such as Michael additions, while the saturated carboxymethyl analogue behaves as a simple carboxylic acid.

FeatureThis compoundFmoc-4-carboxymethyl-piperidine
Systematic Name2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]acetic acid2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
Substituent at C4Carboxymethylene (>C=CHCOOH)Carboxymethyl (-CH₂COOH)
Hybridization of C4 Substituent Linkagesp² (exocyclic double bond)sp³ (single bond)
Side Chain GeometryPlanar and rigidFlexible with free rotation
Key Reactivityα,β-unsaturated system (e.g., Michael addition)Standard carboxylic acid reactivity

The piperidine ring, analogous to cyclohexane, typically adopts a low-energy chair conformation to minimize torsional and steric strain. nih.gov The introduction of substituents influences the equilibrium between possible chair conformations. In 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions.

Strategic Significance of Piperidine Scaffolds in Organic Synthesis

The piperidine nucleus is one of the most prevalent heterocyclic scaffolds in medicinal chemistry and drug discovery. nih.govresearchgate.net Its strategic importance stems from several key properties that make it a "privileged structure" in the design of therapeutic agents. nih.gov

Structural Versatility : The piperidine ring can be readily substituted at multiple positions, allowing for the creation of diverse chemical libraries with varied three-dimensional arrangements. nih.gov

Physicochemical Properties : As a saturated amine, the piperidine nitrogen is basic and is typically protonated at physiological pH. This positive charge can enhance aqueous solubility and facilitate interactions with biological targets like receptors and enzymes.

Pharmacokinetic Improvement : The incorporation of a piperidine scaffold can improve the pharmacokinetic profile of a drug candidate by modulating properties such as lipophilicity, metabolic stability, and cell permeability. thieme-connect.comresearchgate.net

Bioisosteric Replacement : The piperidine ring is sometimes used as a bioisostere for other cyclic structures, like the piperazine (B1678402) ring, to fine-tune biological activity and reduce side effects. nih.gov

The prevalence of this scaffold is evident in the large number of FDA-approved drugs that contain a piperidine moiety, spanning a wide range of therapeutic classes. nih.gov

Drug NameTherapeutic ClassRole of Piperidine Scaffold
DonepezilAlzheimer's Disease TreatmentCore component linking aromatic moieties. nih.gov
FentanylOpioid AnalgesicEssential for binding to opioid receptors.
RisperidoneAntipsychoticForms part of the active pharmacophore.
Methylphenidate (Ritalin)ADHD TreatmentCentral scaffold of the molecule.

Historical Development of Fmoc-Protecting Group Utilization in Heterocyclic Chemistry

The development of protecting group chemistry has been fundamental to the advancement of complex organic synthesis, particularly in the field of peptide chemistry. scispace.com The 9-fluorenylmethoxycarbonyl (Fmoc) group was first introduced in 1970 by Louis A. Carpino and Grace Y. Han. peptide.com It was designed as a base-labile protecting group for amines, offering a crucial alternative to the acid-labile groups that were dominant at the time, such as the tert-butyloxycarbonyl (Boc) group. scispace.com

The key innovation of the Fmoc group is its unique cleavage mechanism. It is stable to acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). wikipedia.orgscielo.org.mx This process occurs via a β-elimination mechanism. nih.gov

The major breakthrough for Fmoc chemistry came with its application in solid-phase peptide synthesis (SPPS) in the late 1970s. peptide.comlgcstandards.com The use of Fmoc for temporary Nα-amino protection, combined with acid-labile side-chain protecting groups (the "Fmoc/tBu" strategy), created an orthogonal protection scheme. nih.gov This orthogonality was a significant improvement over previous methods, as it allowed for the iterative deprotection and coupling of amino acids under mild conditions without degrading the growing peptide chain or the acid-sensitive linker to the solid support. nih.gov

Advanced Synthetic Methodologies for 1 Fmoc 4 Carboxymethylene Piperidine and Analogous Compounds

General Synthetic Routes to Substituted Piperidine (B6355638) Rings

The construction of the piperidine ring is a cornerstone of modern heterocyclic chemistry, with numerous strategies developed to afford diverse substitution patterns with high levels of stereocontrol. These methods can be broadly categorized based on the key bond-forming or ring-closing strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of piperidine rings, involving the formation of a carbon-nitrogen or carbon-carbon bond from a linear precursor. nih.gov These reactions are often favored due to their efficiency and the ability to control stereochemistry. Common tactics include the cyclization of amino-aldehydes, the oxidative amination of unactivated alkenes, and radical-mediated cyclizations. nih.gov For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to substituted piperidines. nih.gov

A hypothetical intramolecular approach to a precursor of 1-Fmoc-4-carboxymethylene-piperidine could involve the cyclization of a suitably protected δ-amino-α,β-unsaturated ester. The stereochemical outcome of such cyclizations can often be predicted by Baldwin's rules. nih.gov

Hydrogenation and Reduction Strategies

The catalytic hydrogenation of pyridine (B92270) and its derivatives is a classical and widely used method for the synthesis of the piperidine core. nih.govchemrxiv.org This approach is attractive due to the commercial availability of a wide range of substituted pyridines. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivities. researchgate.net Catalysts such as platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are commonly employed, often under acidic conditions to enhance the reactivity of the pyridine ring. researchgate.netyoutube.com

Ionic hydrogenation, using an iridium(III) catalyst for instance, has emerged as a robust method that tolerates a variety of sensitive functional groups, which is a significant advantage for the synthesis of complex piperidine derivatives. chemrxiv.org This method can deliver free secondary amines as piperidinium (B107235) salts, which can be readily isolated. chemrxiv.org

CatalystSubstrateProductConditionsYield (%)
Iridium(III) complexSubstituted PyridinesMulti-substituted PiperidinesLow catalyst loadingHigh
Platinum Oxide (PtO2)Substituted PyridinesPiperidine derivativesGlacial acetic acid, 50-70 bar H2Not specified

This table presents examples of hydrogenation strategies for the synthesis of substituted piperidines.

Transition Metal-Catalyzed Cyclization Protocols

Transition metal catalysis offers a versatile toolkit for the construction of piperidine rings, enabling reactions that are often difficult to achieve through other means. digitellinc.com Palladium, rhodium, iridium, ruthenium, cobalt, and copper catalysts have all been employed in the synthesis of N-heterocycles. nih.gov These reactions can involve C-H activation, migratory insertion, and reductive elimination steps to form the piperidine ring. nih.gov

For example, palladium-catalyzed annulation of N-allenamides with alkene-tethered oxime ethers or esters provides a direct route to highly substituted piperidines. ajchem-a.com Gold-catalyzed reactions have also been shown to be effective in similar transformations. ajchem-a.com Another powerful approach is the aza-Heck reaction, which involves the intramolecular cyclization of an amine onto an alkene tether. nih.gov

Electrophilic Cyclization Reactions

Electrophilic cyclization reactions provide a powerful method for the synthesis of substituted piperidines, often with high stereoselectivity. nih.gov These reactions typically involve the attack of a nitrogen nucleophile onto an electrophilically activated double or triple bond. The electrophilic activation can be achieved using various reagents, such as iodine(III) compounds in oxidative amination reactions. nih.gov

A potential strategy for a precursor to this compound could involve the intramolecular cyclization of an N-protected aminoalkene, where an external electrophile initiates the ring closure. The choice of the nitrogen protecting group and the reaction conditions would be critical to control the regioselectivity and stereoselectivity of the cyclization.

Aza-Michael and Related Conjugate Addition Methods

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction that can be applied to the synthesis of piperidine rings. rsc.orgresearchgate.net Intramolecular aza-Michael additions are particularly useful for constructing the piperidine skeleton. rsc.orgntu.edu.sg These reactions can be catalyzed by bases, acids, or organocatalysts. nih.gov

A double aza-Michael reaction of a primary amine with a divinyl ketone is an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks, which can then be further elaborated. nih.gov This strategy could be adapted to synthesize a 4-oxopiperidine precursor that could be converted to the desired 4-carboxymethylene derivative.

Reaction TypeCatalyst/ConditionsReactantsProduct
Intramolecular aza-MichaelOrganocatalyst and trifluoroacetic acidN-tethered alkenesEnantiomerically enriched protected piperidines
Double aza-MichaelNot specifiedDivinyl ketones and chiral aminesChiral 2-substituted 4-piperidones

This table illustrates the application of aza-Michael reactions in the synthesis of piperidine derivatives.

Asymmetric Synthesis of Chiral Piperidine Derivatives

The development of asymmetric methods for the synthesis of chiral piperidines is of paramount importance due to the prevalence of these motifs in pharmaceuticals. nih.gov Asymmetric approaches can involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. rsc.orgresearchgate.net

One notable strategy involves the catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines. nih.gov This method, which interrupts the classical Hofmann-Löffler-Freytag reaction, allows for the installation of a carbonyl equivalent at the δ-position, which can then be used to construct the chiral piperidine ring. nih.gov Another approach utilizes a transaminase-triggered aza-Michael reaction for the enantioselective preparation of 2,6-disubstituted piperidines from pro-chiral ketoenones. mmu.ac.uk

Continuous Flow and Mechanochemical Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and intermediates, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. While specific examples detailing the complete continuous flow synthesis of this compound are not extensively documented, the principles of flow chemistry have been successfully applied to key transformations in the synthesis of related piperidine derivatives. For instance, the olefination of N-protected 4-piperidones, a crucial step in introducing the carboxymethylene group, can be adapted to a flow regime. This typically involves pumping a solution of the piperidone and the olefination reagent through a heated reactor coil, allowing for precise control of reaction time and temperature, which can lead to improved yields and reduced side-product formation.

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to conventional solution-phase chemistry. The Knoevenagel condensation, a key reaction for forming carbon-carbon double bonds, has been successfully performed under mechanochemical conditions. For example, the reaction of N-Boc-4-piperidone with active methylene (B1212753) compounds can be achieved by ball milling, often in the presence of a catalytic amount of a base. This technique can lead to high yields in short reaction times without the need for bulk solvents, aligning with the principles of green chemistry.

TechniqueReactantsConditionsProductYieldReference
MechanochemicalN-Boc-4-piperidone, Malononitrile, Piperidine (catalyst)Ball milling2-(1-Boc-piperidin-4-ylidene)malononitrileHigh beilstein-journals.org
Mechanochemicalp-Nitrobenzaldehyde, MalononitrileBall milling (solvent-free)p-NitrobenzylidenemalononitrileQuantitative nih.gov

Biocatalytic and Chemoenzymatic Functionalization of Piperidines

Biocatalysis and chemoenzymatic strategies are increasingly being employed for the synthesis of chiral piperidine derivatives, offering high levels of stereoselectivity that are often difficult to achieve with traditional chemical methods. These approaches utilize enzymes or whole-cell systems to catalyze key transformations.

One notable chemoenzymatic approach involves the dearomatization of pyridines to access stereoenriched piperidines. This can be achieved through a one-pot cascade reaction involving an amine oxidase and an ene-imine reductase, which converts N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.govrsc.orgacs.org While not directly producing a 4-carboxymethylene substituted piperidine, this methodology provides access to chiral piperidine cores that could be further functionalized.

Another powerful biocatalytic strategy involves the C-H oxidation of piperidines. Researchers have successfully used enzymes like trans-4-proline hydroxylase to introduce hydroxyl groups into carboxylated piperidines. chemistryviews.org These hydroxylated intermediates can then be further manipulated, for example, through radical cross-coupling reactions, to introduce other functional groups.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been utilized in the synthesis of piperidine derivatives. Immobilized CALB has been shown to catalyze multicomponent reactions to produce clinically valuable piperidines in high yields. rsc.org

MethodEnzyme/CatalystSubstrateProductKey FeatureReference
Chemoenzymatic DearomatizationAmine Oxidase/Ene-Imine ReductaseN-substituted tetrahydropyridinesStereo-defined 3- and 3,4-substituted piperidinesStereoselective one-pot cascade nih.govrsc.orgacs.org
Biocatalytic C-H Oxidationtrans-4-proline hydroxylaseCarboxylated piperidinesHydroxylated piperidinesSite-selective functionalization chemistryviews.org
Multicomponent ReactionImmobilized Candida antarctica lipase BBenzaldehyde, Aniline, AcetoacetateFunctionalized piperidinesBiocatalytic C-C and C-N bond formation rsc.org

Radical Cross-Coupling Methods for Piperidine Derivatization

Radical cross-coupling reactions have emerged as a versatile tool for the functionalization of saturated heterocycles like piperidine. These methods often proceed under mild conditions and exhibit good functional group tolerance. A promising strategy combines biocatalytic C-H oxidation with radical cross-coupling to achieve modular and enantioselective construction of complex piperidine frameworks. chemistryviews.org In this approach, an initial enzymatic hydroxylation provides a handle for subsequent radical reactions. For instance, Ni-electrocatalytic decarboxylative cross-coupling can be used to couple these hydroxylated piperidines with various partners. chemistryviews.org

While direct radical carboxymethylation of N-Fmoc-piperidine is not a commonly reported transformation, radical addition to exocyclic double bonds on the piperidine ring represents a viable strategy. For example, radical addition to an N-Fmoc-4-methylenepiperidine intermediate could potentially be used to install the carboxymethylene moiety or a precursor. The success of such a reaction would depend on the choice of radical precursor and the reaction conditions.

ApproachKey StepsReactantsProductSignificanceReference
Biocatalysis-Radical CouplingEnzymatic C-H oxidation, Ni-electrocatalytic decarboxylative cross-couplingHydroxypiperidines, Aryl iodidesArylated piperidinesModular and enantioselective synthesis chemistryviews.org

Introduction and Selective Protection of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in peptide synthesis, due to its stability under acidic conditions and its facile cleavage under mild basic conditions, typically with piperidine. iris-biotech.de The introduction of the Fmoc group onto the nitrogen atom of the piperidine ring is a crucial step in the synthesis of this compound.

This protection is typically achieved by reacting the piperidine precursor, such as a piperidine-4-acetic acid ester, with an Fmoc-donating reagent. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is usually carried out in the presence of a base, such as sodium bicarbonate or an organic amine like triethylamine, to neutralize the acid generated during the reaction. The choice of solvent can vary, with dichloromethane (B109758) and N,N-dimethylformamide (DMF) being commonly employed.

The selectivity of the Fmoc protection is generally high for the secondary amine of the piperidine ring. In cases where other reactive functional groups are present in the molecule, careful selection of reaction conditions is necessary to avoid undesired side reactions.

Fmoc ReagentBaseSolventTypical Conditions
Fmoc-ClNaHCO3 or TriethylamineDichloromethane or DMFRoom temperature
Fmoc-OSuNaHCO3 or TriethylamineDichloromethane or DMFRoom temperature

Stereoselective and Regioselective Introduction of the Carboxymethylene Moiety

The introduction of the carboxymethylene group at the 4-position of the piperidine ring is a pivotal transformation in the synthesis of the target compound. Several classical and modern organic reactions can be employed for this purpose, with the choice of method often depending on the desired stereochemistry and the nature of the starting material.

Wittig Olefination and Phosphonate-Based Approaches

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the formation of carbon-carbon double bonds and are well-suited for the introduction of the carboxymethylene moiety onto a 4-piperidone core.

In the Wittig reaction , a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a strong base, reacts with a ketone or aldehyde. For the synthesis of this compound, N-Fmoc-4-piperidone would be reacted with a stabilized ylide such as (carboxymethyl)triphenylphosphorane or its corresponding ester derivative. The use of stabilized ylides generally favors the formation of the (E)-isomer of the resulting α,β-unsaturated ester. adichemistry.comorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. This reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene. chem-station.comdurham.ac.uk The reaction of N-Fmoc-4-piperidone with a phosphonate reagent like triethyl phosphonoacetate in the presence of a base such as sodium hydride or lithium hexamethyldisilazide (LiHMDS) would be a highly effective method for the synthesis of the corresponding ethyl ester of this compound. amazonaws.com

ReactionReagentsSubstrateProductTypical Stereoselectivity
Wittig Olefination(Carboalkoxymethyl)triphenylphosphonium halide, BaseN-Fmoc-4-piperidone1-Fmoc-4-(carboalkoxymethylene)piperidine(E)-isomer favored with stabilized ylides
Horner-Wadsworth-EmmonsTrialkyl phosphonoacetate, BaseN-Fmoc-4-piperidone1-Fmoc-4-(carboalkoxymethylene)piperidineHigh (E)-selectivity

A study on the HWE reaction of a chiral 2-substituted-4-oxopiperidine with triethyl phosphonoacetate using DBU and lithium chloride in acetonitrile (B52724) resulted in the formation of the corresponding ethoxycarbonylmethylene piperidine in 78% yield as an 88:12 mixture of E/Z isomers. amazonaws.com

Knoevenagel Condensation Strategies

The Knoevenagel condensation is another classical method for C-C bond formation that can be applied to the synthesis of this compound. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst. researchgate.netresearchgate.net

For the synthesis of the target compound, N-Fmoc-4-piperidone can be reacted with an active methylene compound such as malonic acid or its diester derivatives (e.g., diethyl malonate). The reaction is often catalyzed by a weak base like piperidine or pyridine, sometimes with the addition of an acid co-catalyst like acetic acid. researchgate.net When malonic acid is used, the initial condensation product can undergo decarboxylation, particularly at elevated temperatures, to yield the desired carboxymethylene product directly. The use of malonic acid esters, such as diethyl malonate, will yield the corresponding diester adduct, which can then be selectively hydrolyzed and decarboxylated in a subsequent step. amazonaws.com

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, is particularly effective for reactions involving malonic acid and often leads to decarboxylation. organic-chemistry.org

Active Methylene CompoundCatalystConditionsProduct
Malonic AcidPiperidine/PyridineHeatingThis compound
Diethyl MalonatePiperidine/Acetic AcidRoom Temperature or HeatingDiethyl 2-(1-Fmoc-piperidin-4-ylidene)malonate

Analytical Techniques for Purity Assessment and Structural Elucidation of Complex Piperidine Adducts

The rigorous characterization of complex piperidine derivatives, such as this compound, is fundamental to ensuring their quality and suitability for subsequent synthetic applications, particularly in peptide synthesis. A multi-technique approach combining chromatography and spectroscopy is essential for both assessing the purity of the primary compound and elucidating the structures of any related adducts or impurities. The principal analytical methods employed include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for determining the purity of this compound and related compounds. Commercial suppliers often specify a purity of ≥95% to ≥99% as determined by HPLC. jk-sci.comchemimpex.com This technique separates the target compound from starting materials, synthetic by-products, and degradation products based on differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The analysis often involves a gradient elution method, where the proportion of an organic solvent (like acetonitrile) in an aqueous buffer (often containing an acid modifier like trifluoroacetic acid, TFA) is increased over time. rsc.org This ensures the efficient elution of both polar and nonpolar species. Detection is typically performed using a UV detector, as the fluorenylmethoxycarbonyl (Fmoc) group possesses a strong chromophore that absorbs UV light significantly, making it easily detectable. scielo.org.mxresearchgate.net

In the context of solid-phase peptide synthesis (SPPS), HPLC is also crucial for monitoring the Fmoc deprotection step. mdpi.comspringernature.com Treatment of an Fmoc-protected amino acid with a piperidine solution liberates dibenzofulvene (DBF), which is subsequently trapped by the piperidine base to form a stable dibenzofulvene-piperidine adduct. mdpi.comnih.gov HPLC can resolve the starting Fmoc-protected material, free DBF, and the DBF-piperidine adduct, allowing for kinetic analysis of the deprotection reaction. researchgate.netrsc.org

Table 1: Illustrative RP-HPLC Conditions for Analysis of Fmoc-Derivatives and Deprotection Reactions
ParameterConditionApplicationReference
ColumnC18 Stationary Phase (e.g., 250 x 4.6 mm, 5 µm)General purity assessment nih.gov
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)Purity and reaction monitoring rsc.org
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)Purity and reaction monitoring rsc.org
Gradient5% to 95% B over 15-20 minutesSeparation of components with varying polarity rsc.org
Flow Rate1.0 mL/minStandard analytical flow nih.gov
DetectionUV at ~301 nm or 210 nmDetection of Fmoc-adduct or peptide bonds scielo.org.mxacs.org

Spectroscopic Methods for Structural Elucidation

While HPLC is excellent for purity assessment, spectroscopic techniques are required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the Fmoc group, the protons of the piperidine ring, and the vinyl proton of the carboxymethylene group. The chemical shifts and coupling constants of the piperidine protons can help confirm the ring's conformation. chemicalbook.comresearchgate.net

¹³C NMR: This provides information on all unique carbon atoms in the molecule, including the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

2D NMR Techniques: For complex adducts, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, allowing for a complete structural assignment.

Table 2: Typical ¹H NMR Chemical Shifts (δ) for a Piperidine Ring in CDCl₃
Proton PositionTypical Chemical Shift (ppm)Reference
Hα (adjacent to N)~2.79 chemicalbook.com
~2.04 chemicalbook.com
~1.53 - 1.58 chemicalbook.com

Note: These values are for an unsubstituted piperidine ring and would be significantly shifted in this compound due to the influence of the electron-withdrawing Fmoc group and the carboxymethylene substituent.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its fragments, confirming its identity. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for these types of molecules. It would show a prominent peak corresponding to the protonated molecule [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. MS is also critical for identifying impurities and reaction adducts by their respective molecular weights. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₂₂H₂₁NO₄
Molecular Weight363.41 g/mol
Expected [M+H]⁺ (Monoisotopic)364.1543 m/zCalculated

UV-Visible Spectroscopy plays a specific and quantitative role, particularly in the context of SPPS. The dibenzofulvene-piperidine adduct formed during Fmoc cleavage has a characteristic UV absorbance maximum around 301 nm. nih.govsemanticscholar.org By applying the Beer-Lambert law, the concentration of this adduct can be determined, which directly correlates to the quantity of Fmoc groups cleaved from a solid-phase resin. This method is routinely used to calculate the substitution or "loading" of the first amino acid onto the resin. nih.govsemanticscholar.org Different molar absorption coefficients for the adduct have been reported, highlighting the importance of standardized procedures for accurate quantification. nih.gov

Table 4: Reported Molar Absorption Coefficients (ε) for Dibenzofulvene-Piperidine Adduct
Wavelength (λ)Molar Absorption Coefficient (ε) in DMFReference
301 nm7800 M⁻¹cm⁻¹ scielo.org.mxsemanticscholar.org
301 nm8100 M⁻¹cm⁻¹ nih.gov
289.8 nm6089 M⁻¹cm⁻¹ nih.gov

Strategic Applications in Chemical Biology, Medicinal Chemistry, and Materials Science

Utilization as Versatile Building Blocks in Organic Synthesis

The unique structure of 1-Fmoc-4-carboxymethylene-piperidine and its derivatives allows them to serve as pivotal starting materials or intermediates in the synthesis of more complex molecules. The piperidine (B6355638) ring acts as a non-natural scaffold, while the protected amine and the carboxylic acid moiety provide orthogonal handles for further chemical elaboration.

While direct incorporation into the total synthesis of complex natural products is not extensively documented for this compound itself, its core structure, 4-carboxymethylene-piperidine, is utilized in the synthesis of intricate, biologically relevant molecules such as glycomimetics. Glycomimetics are compounds designed to mimic the structure and function of carbohydrates and are crucial for studying and modulating cell-cell recognition, inflammation, and cancer migration. google.com

In one notable example, the methyl ester of 4-carboxymethylene-piperidine was coupled with 3-(2,3,4-tri-O-acetyl-α-L-fucopyranosyl)-propionic acid. This reaction creates a larger molecule that combines the rigid piperidine scaffold with a key fucose sugar mimic, essential for designing compounds that can inhibit selectin-ligand interactions involved in inflammatory diseases. google.com This application demonstrates the utility of the piperidine core as a foundational scaffold for constructing complex, non-peptidic molecules with significant therapeutic potential.

Solid-phase synthesis is a powerful technique for rapidly generating large libraries of compounds for drug discovery and chemical biology. researchgate.net Heterocyclic scaffolds like piperidine are particularly valuable in this context because they introduce structural diversity and conformational constraint compared to linear aliphatic chains. nih.gov The compatibility of Fmoc-protected piperidine derivatives with standard SPPS protocols makes them ideal for library synthesis. nih.gov

For instance, Fmoc-4-amino-1-carboxymethylene-piperidine has been successfully incorporated into a solid-phase synthesis workflow to generate a large library of 2,688 structurally diverse macrocycles. unive.it In this strategy, the piperidine derivative serves as one of several aminothiol (B82208) building blocks that can be integrated into peptides, which are then cyclized. The ability to diversify elements typically kept constant in library design, such as the cyclization linkers, greatly expands the accessible chemical space. unive.it The resulting libraries of macrocycles are suitable for screening for properties like membrane permeability and for discovering potent enzyme inhibitors. unive.it This approach highlights the strategic use of piperidine-based building blocks to create molecular diversity for high-throughput screening.

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

The most prominent application of this compound and its analogues is within the realm of solid-phase peptide synthesis (SPPS). The Fmoc group is the standard protecting group for the α-amine of amino acids in this methodology, making these piperidine derivatives "plug-and-play" building blocks that can be incorporated into a growing peptide chain using standard coupling reagents. nih.gov

Fmoc-protected piperidine derivatives are widely used as non-natural amino acid mimics or peptidomimetics. univ-rennes1.fr These mimics are designed to retain the key pharmacophoric features of a natural peptide sequence while improving properties such as metabolic stability, bioavailability, and receptor binding affinity. The rigid piperidine scaffold can lock the orientation of side chains, mimicking a specific secondary structure like a β-turn, or can act as a linker to join peptide fragments.

A significant application is in the development of novel therapeutics. For example, Fmoc-4-amino-1-carboxymethylene-piperidine has been used as a key building block in the synthesis of potent and selective kappa opioid receptor agonists. google.comgoogle.com In these synthetic peptide amides, the piperidine unit is incorporated into the peptide chain, acting as a constrained scaffold. Similarly, this building block has been used to synthesize clickable bombesin (B8815690) antagonists for cancer theranostics. nih.gov The piperidine linker was attached to the N-terminus of a bombesin-related peptide (AR) on the solid support, demonstrating its seamless integration into a standard SPPS protocol. nih.gov These examples underscore the value of Fmoc-piperidine derivatives in medicinal chemistry for creating sophisticated peptidomimetics with enhanced pharmacological profiles.

The incorporation of a non-natural, sterically demanding building block like an Fmoc-piperidine derivative can potentially influence the efficiency of subsequent peptide elongation steps. While comprehensive kinetic studies on the coupling efficiency of these specific building blocks are not widely published, their successful use in the synthesis of complex peptides and large libraries suggests that high coupling efficiencies can be achieved under standard SPPS conditions. unive.itnih.gov

A critical aspect of SPPS is the management of side reactions that can compromise the purity and yield of the final peptide. One of the most common side reactions in Fmoc-SPPS is the formation of aspartimide, which occurs when a peptide sequence containing aspartic acid is exposed to the basic conditions of Fmoc deprotection (typically piperidine). nih.gov This can lead to racemization and the formation of undesired β-aspartyl peptides. nih.gov The introduction of a rigid scaffold like a piperidine ring into the peptide backbone alters its conformation. This conformational constraint could potentially mitigate aspartimide formation by disfavoring the geometry required for the cyclization reaction. However, direct evidence for this effect using these specific building blocks is limited. Strategies to suppress aspartimide formation generally focus on modifying the deprotection conditions, such as by adding weak acids like formic acid or 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution. semanticscholar.orgnih.govresearchgate.net

The removal of the Fmoc protecting group is a critical step in each cycle of SPPS. researchgate.net The standard method involves treating the resin-bound peptide with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). scielo.org.mxresearchgate.net This process proceeds via a base-catalyzed β-elimination mechanism, generating a reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the secondary amine (piperidine) to form a stable adduct. acs.org

While 20% piperidine in DMF is highly effective, with deprotection often complete in minutes, researchers have explored alternative conditions to enhance efficiency, reduce side reactions, or align with green chemistry principles. scielo.org.mxresearchgate.net The kinetics of Fmoc removal are dependent on the base, its concentration, and the solvent used. scielo.org.mxacs.org

Deprotection ReagentConcentrationSolventTime for >99% Deprotection (Fmoc-Val-OH)Reference
Piperidine20% (v/v)DMF~3 minutes researchgate.net
Piperidine5% (v/v)DMF~10.4 minutes scielo.org.mx
4-Methylpiperidine (B120128)20% (v/v)DMFSimilar to Piperidine scielo.org.mx
Piperazine (B1678402)5% (w/v)DMF~11 minutes rsc.org
Piperazine + DBU5% (w/v) + 2% (v/v)DMF< 1 minute rsc.org
Pyrrolidine20% (v/v)DMFMatches Piperidine acs.org
This table presents kinetic data for Fmoc deprotection under various conditions, illustrating the efficiency of different reagents.

Studies have shown that related cyclic secondary amines, such as 4-methylpiperidine and pyrrolidine, can be effective substitutes for piperidine, offering similar deprotection kinetics. scielo.org.mxacs.org Piperazine is a less efficient base on its own but can be used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org A combination of 2% DBU and 5% piperazine in NMP has been shown to dramatically reduce diketopiperazine (DKP) formation, another common side reaction, compared to the standard 20% piperidine/DMF treatment. nih.govacs.org The optimization of this crucial step is essential for the successful synthesis of complex peptides, especially those incorporating non-standard building blocks like Fmoc-piperidine derivatives.

Contributions to Peptidomimetic Design and Development

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, while offering improved pharmacological properties such as enhanced stability and oral bioavailability. This compound serves as a valuable scaffold in this field, enabling the synthesis of sophisticated peptide analogs with tailored characteristics.

Mimicry of Biological Recognition Elements

A key application of this compound in peptidomimetics is its use in mimicking secondary structures of peptides, such as β-turns. These structures are crucial for molecular recognition and protein-protein interactions. The rigid piperidine ring can be incorporated into a peptide backbone to induce a specific conformation, effectively replicating the spatial arrangement of amino acid side chains in a natural β-turn. This structural mimicry is instrumental in designing molecules that can bind to the same biological targets as their parent peptides. For instance, piperidine-based scaffolds have been utilized to create mimetics of bioactive peptides, where the constrained conformation imposed by the piperidine ring is critical for retaining biological activity. Other heterocyclic compounds, such as pipecolic acid and morpholine-based structures, are also frequently employed to induce turn-like conformations in peptidomimetics. wjarr.com

Development of Proteolytically Stable Analogues

A major drawback of therapeutic peptides is their susceptibility to degradation by proteases in the body, leading to a short half-life. The incorporation of non-natural building blocks like this compound can significantly enhance the proteolytic stability of peptide-based drugs. alliedacademies.org The piperidine ring is not recognized by proteases, thus preventing enzymatic cleavage at the site of incorporation. This strategy has been successfully employed to develop more robust peptide analogs with prolonged therapeutic effects. Strategies to improve peptide stability often involve chemical modifications such as cyclization or the introduction of unnatural amino acids to increase resistance to protease degradation. alliedacademies.orgnih.gov

Scaffolds for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes and represent a promising class of therapeutic targets. However, the large and often flat interfaces of PPIs make them challenging to target with traditional small molecules. Piperidine-based scaffolds, derived from this compound, offer a solution to this problem. These scaffolds can be functionalized with various chemical groups that mimic the key "hotspot" residues at the PPI interface, leading to the development of potent and selective PPI inhibitors. nih.gov For example, a series of potent HIV-1 protease inhibitors were developed using a piperidine scaffold as a key ligand component. plos.orgplos.org Several of these compounds exhibited excellent activity against the protease, with IC50 values in the nanomolar range. plos.org

Applications in Preclinical Medicinal Chemistry Research

The utility of this compound extends beyond peptidomimetics into the broader field of medicinal chemistry, where it serves as a versatile starting material for the synthesis of a wide array of bioactive molecules.

Design and Synthesis of Bioactive Small Molecules

The unique chemical handles on this compound—the Fmoc-protected amine and the carboxylic acid—allow for its straightforward incorporation into diverse molecular architectures. The piperidine ring itself is a common motif in many approved drugs and is known to impart favorable pharmacokinetic properties. chemimpex.com Researchers have utilized this building block to synthesize novel compounds with a range of biological activities. For instance, piperidine acetic acid-based γ-secretase modulators have been developed and shown to directly bind to presenilin-1, a key component of the γ-secretase complex implicated in Alzheimer's disease. nih.gov

Compound ClassBiological TargetTherapeutic Area
Piperidine-based HIV-1 Protease InhibitorsHIV-1 ProteaseAntiviral
Piperidine Acetic Acid-based γ-Secretase Modulatorsγ-Secretase/Presenilin-1Neurodegenerative Diseases

Ligand Development for G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are the targets of a significant portion of modern medicines. fu-berlin.de The development of novel ligands with high affinity and selectivity for specific GPCRs is a major focus of drug discovery. The piperidine scaffold is a privileged structure in GPCR ligand design. This compound provides a convenient entry point for the synthesis of novel GPCR ligands. The carboxylic acid can be used as a handle for further chemical elaboration, while the piperidine core can interact with the transmembrane helices of the receptor. This approach has been used to develop ligands for a variety of GPCRs, contributing to the exploration of new therapeutic avenues.

Exploration of Structure-Activity Relationships (SAR)

The piperidine ring is a prevalent scaffold in many biologically active compounds and approved drugs. The structure of this compound provides a robust framework for conducting Structure-Activity Relationship (SAR) studies, which are fundamental to medicinal chemistry and drug discovery. SAR studies systematically modify a lead compound's structure to understand how these changes affect its biological activity.

By using the this compound core, chemists can synthesize a library of analogues. Modifications can be made at several positions after the removal of the Fmoc protecting group or by reacting with the carboxylic acid. This allows researchers to explore how changes in steric bulk, lipophilicity, and electronic properties of different substituents on the piperidine ring influence the compound's interaction with a biological target, such as a receptor or enzyme. nih.govnih.gov This systematic approach is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties. For instance, studies on piperidine-4-carboxamides have identified them as a new class of inhibitors for DNA gyrase in Mycobacterium abscessus, where SAR studies were essential to improve antibacterial activity and oral bioavailability. nih.gov

Role in Bioconjugation and Probe Development

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This compound is an effective bifunctional linker in this context, facilitating the creation of novel research tools and diagnostic agents. chemimpex.comchemimpex.com

The compound's utility in bioconjugation stems from its two distinct functional handles. The carboxylic acid group can be activated to form a stable amide bond with an amine-containing molecule, such as a fluorescent dye, a drug, or an imaging agent. The Fmoc group serves as a temporary protecting group for the piperidine nitrogen. Once removed under mild basic conditions, the newly freed secondary amine can be coupled to another molecule, including biomolecules like peptides or antibodies. chemimpex.com This dual functionality allows for the precise and controlled assembly of complex bioconjugates used in targeted therapies and diagnostics. chemimpex.comchemimpex.com

In the development of targeted delivery systems, the goal is to transport a therapeutic or imaging agent specifically to a target site, such as a particular type of cancer cell. The piperidine scaffold derived from this compound can be incorporated as a stable spacer between a targeting moiety (e.g., a peptide that binds to a specific cell surface receptor) and a payload (e.g., a cytotoxic drug). This linker ensures that the payload does not interfere with the targeting moiety's ability to bind its receptor. These targeted constructs are invaluable for in vitro studies to assess the efficacy and specificity of new therapeutic strategies before advancing to more complex biological systems. chemimpex.com

Utility in Radiochemistry and Molecular Imaging Probe Research

A significant application of this piperidine derivative is in the field of radiochemistry, particularly in the design of radiotracers for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov

Table 1: In Vitro Binding Affinity and Radiolabeling of ProBOMB2 Radiotracers This table summarizes the binding affinity (Ki) of Ga-ProBOMB2 and Lu-ProBOMB2 for PC-3 cells, which express the gastrin-releasing peptide receptor (GRPR), and the efficiency of the radiolabeling process.

CompoundBinding Affinity (Ki, nM)Radiochemical Purity
Ga-ProBOMB24.58 ± 0.67> 95%
Lu-ProBOMB27.29 ± 1.73> 99%

Data sourced from the Journal of Nuclear Medicine. snmjournals.org

Biodistribution studies in mice bearing human prostate cancer (PC-3) xenografts demonstrated the effectiveness of this approach. The resulting radiotracer, ¹⁷⁷Lu-ProBOMB2, showed high uptake in the tumors with favorable clearance from non-target tissues like the kidneys and pancreas. snmjournals.org For example, at 1 hour post-injection, tumor uptake was 14.94 %ID/g, while kidney uptake was only 2.44 %ID/g. This high tumor-to-background ratio is essential for clear imaging and effective radiotherapy. snmjournals.org These findings in animal models confirm that modifying the linker region with derivatives of this compound is a successful strategy for optimizing radiotracer pharmacokinetics. snmjournals.org

Table 2: Biodistribution of ¹⁷⁷Lu-ProBOMB2 in PC-3 Xenograft-Bearing Mice (%ID/g) This table shows the percentage of injected dose per gram of tissue (%ID/g) in key organs at different time points after injection, illustrating the radiotracer's uptake and clearance profile.

Organ1 h4 h24 h72 h
Tumor14.94 ± 3.064.75 ± 2.061.68 ± 0.300.91 ± 0.15
Kidneys2.44 ± 0.590.77 ± 0.110.71 ± 0.100.28 ± 0.05
Pancreas1.36 ± 0.450.17 ± 0.060.04 ± 0.010.02 ± 0.01

Data sourced from the Journal of Nuclear Medicine. snmjournals.org

Development of Receptor-Targeted Imaging Agents for Preclinical Studies

The piperidine scaffold is a common motif in many biologically active compounds, and its derivatization with moieties like this compound has been instrumental in the development of receptor-targeted imaging agents for preclinical studies. These agents are crucial for visualizing and quantifying biological processes in vivo, aiding in drug development and disease diagnosis. The Fmoc-protected piperidine derivative serves as a linker, connecting a targeting vector (like a peptide or a small molecule) to a signaling component, which is often a radionuclide for imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

A notable application of a closely related compound, Fmoc-4-amino-1-carboxymethyl-piperidine, is in the synthesis of radiolabeled peptides for imaging Gastrin-Releasing Peptide Receptors (GRPR), which are overexpressed in several cancers, including prostate and breast cancer. In a preclinical study, a bombesin derivative, ProBOMB2, was synthesized using Fmoc chemistry, incorporating a 4-amino-(1-carboxymethyl)-piperidine spacer to link the GRPR-targeting peptide sequence to a chelator for the radionuclides Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). The resulting radiotracers, ⁶⁸Ga-ProBOMB2 and ¹⁷⁷Lu-ProBOMB2, demonstrated high binding affinity to GRPR-positive PC-3 human prostate cancer xenografts in mice. PET and SPECT imaging studies revealed excellent tumor visualization with high contrast and low off-target organ accumulation.

The biodistribution data from this preclinical study highlights the potential of such piperidine-based linkers in developing effective imaging agents. The table below summarizes the tumor uptake of ¹⁷⁷Lu-ProBOMB2 at different time points post-injection.

Time Post-Injection (hours)Tumor Uptake (%ID/g)
114.94 ± 3.06
44.75 ± 2.06
241.68 ± 0.30
720.91 ± 0.15

Data presented as mean ± standard deviation.

This data demonstrates significant tumor uptake, which is a critical characteristic for an effective imaging agent. The use of the piperidine-based linker in this context showcases its utility in creating sophisticated molecular probes for preclinical cancer research.

Exploration in Advanced Materials Science

The unique chemical architecture of this compound also lends itself to applications in advanced materials science, particularly in the synthesis of functional polymers and nanomaterials. The carboxylic acid group provides a point for covalent attachment to other monomers or surfaces, while the Fmoc group offers a readily cleavable protecting group, allowing for controlled synthesis and modification of material properties.

While specific examples of the direct incorporation of this compound into polymers are not extensively documented in publicly available literature, the principles of polymer and nanomaterial functionalization strongly suggest its utility. The carboxylic acid can be activated to form an amide bond with amine-functionalized polymers or nanoparticles. The Fmoc-protected nitrogen on the piperidine ring can be deprotected to expose a secondary amine, which can then be used for further functionalization, such as grafting of other polymer chains or attachment of bioactive molecules.

This approach allows for the creation of well-defined, functional materials. For instance, piperidine derivatives have been used to functionalize nanoparticles, enhancing their stability, biocompatibility, and cellular uptake. The ability to control the surface chemistry of nanoparticles is crucial for their application in areas such as drug delivery and diagnostics.

The incorporation of piperidine-containing moieties can significantly influence the properties of materials. For example, in the context of stimuli-responsive polymers, the pH-sensitive nature of the piperidine nitrogen can be exploited. At physiological pH, the nitrogen can be protonated, leading to changes in the polymer's solubility, conformation, or self-assembly behavior. This can be utilized to design "smart" materials that respond to specific biological cues, such as the acidic microenvironment of a tumor, for targeted drug release.

Furthermore, the rigid piperidine ring can impact the mechanical properties of polymers, potentially increasing their thermal stability and glass transition temperature. The ability to precisely control the placement and density of these functional groups along a polymer chain, facilitated by the use of protected building blocks like this compound, is key to tailoring material properties for specific research applications, from tissue engineering scaffolds with specific cell-adhesive properties to sensors with high selectivity.

Development of Standards and Reagents for Analytical Techniques

In the field of analytical chemistry, well-characterized compounds are essential for the development and validation of reliable analytical methods. This compound, with its defined structure and high purity, has the potential to serve as a reference standard in various analytical techniques.

For instance, in High-Performance Liquid Chromatography (HPLC), a certified reference standard of this compound could be used for the identification and quantification of related piperidine-containing molecules in complex mixtures, such as pharmaceutical formulations or biological samples. Its distinct UV absorbance, conferred by the Fmoc group, would facilitate its detection.

Moreover, the carboxylic acid group of this compound can be utilized in derivatization reactions to enhance the detectability of other molecules. For example, it could be coupled to primary or secondary amines that lack a chromophore, thereby enabling their analysis by UV or fluorescence detection after HPLC separation. The Fmoc group itself is a well-known derivatizing agent for amines, and the piperidine-carboxymethylene portion would modify the chromatographic behavior of the resulting derivative.

While specific, widespread applications of this compound as a dedicated analytical standard or reagent are not yet prominently reported, its chemical properties make it a suitable candidate for such roles in the future development of analytical methodologies.

Mechanistic Insights and Process Optimization in Fmoc Piperidine Synthesis

Detailed Mechanisms of Fmoc Cleavage Reactions

The removal of the Fmoc protecting group is a critical step that is repeated throughout the synthesis of a peptide. mdpi.com The reaction proceeds through a base-mediated β-elimination mechanism. scielo.org.mx In the first step, a base abstracts the acidic proton on the C9 position of the fluorenyl ring system. nih.govpeptide.com This is followed by the elimination of the fluorenyl group as dibenzofulvene (DBF) and the release of carbon dioxide, liberating the free amine of the piperidine (B6355638) ring. nih.govyoutube.com The highly reactive DBF electrophile must be trapped by a scavenger, which is typically the deprotecting base itself, to prevent it from irreversibly reacting with the newly deprotected amine. mdpi.compeptide.com

Piperidine : Traditionally the gold standard for Fmoc removal, typically used as a 20% solution in N,N-dimethylformamide (DMF). scielo.org.mxnih.gov Its secondary amine structure allows it to function as both the base for proton abstraction and an efficient scavenger for the resulting dibenzofulvene (DBF). peptide.com However, piperidine is a controlled substance in some jurisdictions due to its use in illicit drug manufacturing, which can create administrative and handling challenges. nih.gov

4-Methylpiperidine (B120128) (4-MP) : This reagent has emerged as an excellent alternative to piperidine. researchgate.net It exhibits nearly identical kinetic parameters for Fmoc removal and provides comparable or superior yields in peptide synthesis. scielo.org.mxresearchgate.netresearchgate.net A significant advantage of 4-MP is that it is not a controlled substance and shows a reduced tendency to cause peptide aggregation. nih.govresearchgate.net Studies have shown that a 20% solution of 4-methylpiperidine in DMF performs as effectively as piperidine for Fmoc removal during the synthesis of various peptides. scielo.org.mx

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : DBU is a non-nucleophilic, sterically hindered amidine base that removes the Fmoc group much more rapidly than piperidine. peptide.com However, because it is non-nucleophilic, it cannot act as a scavenger for DBF. researchgate.net Therefore, a nucleophilic scavenger, often a small amount of piperidine, must be included in the deprotection solution. peptide.com A major drawback of DBU is its strong basicity, which can significantly promote side reactions, most notably aspartimide formation. peptide.com

N,N-Diisopropylethylamine (DEAPA) : While commonly used as a non-nucleophilic base in coupling reactions, DEAPA is generally not effective for Fmoc removal on its own. However, it has been investigated in combination with other reagents. Studies comparing various bases for racemization-prone syntheses found DEAPA to be a viable option, showing results comparable to piperidine in minimizing the formation of unwanted diastereoisomers under specific conditions. researchgate.net

Below is a comparative table of common deprotection reagents.

ReagentpKaTypical ConcentrationAdvantagesDisadvantages
Piperidine 11.1 researchgate.net20% in DMF nih.govEffective base and scavenger; well-established protocols. peptide.comControlled substance; can promote side reactions. nih.gov
4-Methylpiperidine 10.78 nih.gov20% in DMF nih.govSimilar efficiency to piperidine; not a controlled substance; less aggregation. scielo.org.mxnih.govresearchgate.netSlightly higher cost in some cases.
DBU ~13.5 (in ACN)2% with 2% piperidine in DMFVery fast deprotection. peptide.comRequires a separate scavenger; promotes aspartimide formation. peptide.com
Piperazine (B1678402) 9.73 nih.gov10% w/v in DMF/ethanol nih.govWeaker base, reduces aspartimide formation. biotage.comSlower deprotection kinetics may be inefficient for some sequences. nih.gov

The solvent system is a critical parameter in SPPS, influencing everything from resin swelling to reaction rates. The Fmoc deprotection reaction is favored in polar, electron-donating solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). mdpi.comnih.gov These solvents effectively solvate the growing peptide chain, making the Fmoc group accessible to the basic reagent.

The polarity of the solvent directly impacts the efficiency of the β-elimination mechanism. mdpi.com In less polar solvents like dichloromethane (B109758) (DCM), the deprotection reaction is significantly slower. nih.gov Recent research has focused on identifying "greener" and more sustainable solvent alternatives to DMF and NMP. acs.orgrsc.org Studies have shown that while coupling reactions can proceed in less polar solvents, Fmoc removal with piperidine requires high solvent polarity. acs.org This has led to the exploration of alternative bases, such as pyrrolidine, which can efficiently perform the deprotection in less polar mixtures like dimethyl sulfoxide/ethyl acetate. acs.org The solubility of reagents, including the 1-Fmoc-4-carboxymethylene-piperidine building block and the deprotection base, is also a key consideration, as poor solubility can lead to incomplete reactions. rsc.org

Aspartimide formation is one of the most problematic side reactions in Fmoc-SPPS, particularly for sequences containing aspartic acid (Asp), such as Asp-Gly motifs. iris-biotech.deiris-biotech.de The reaction involves the nucleophilic attack of the backbone amide nitrogen on the side-chain ester of the aspartic acid residue, forming a five-membered succinimide (B58015) ring. This intermediate can then be opened by the basic deprotection reagent (e.g., piperidine) to yield both the desired α-peptide and an undesired β-peptide, and both forms are susceptible to racemization. iris-biotech.de

Several strategies have been developed to mitigate this side reaction:

Modification of Deprotection Conditions : Using a weaker base like piperazine instead of piperidine can suppress aspartimide formation. biotage.com Another effective approach is the addition of an acidic modifier to the standard piperidine deprotection solution. Adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid has been shown to significantly reduce the formation of the succinimide intermediate. biotage.comiris-biotech.deresearchgate.net

Sterically Hindered Side-Chain Protection : Replacing the standard tert-butyl (OtBu) protecting group on the aspartic acid side chain with a bulkier group can sterically hinder the initial ring-closing reaction. Protecting groups such as 3-methylpent-3-yl (Mpe) have demonstrated significant improvements in preventing aspartimide formation. researchgate.netnih.gov

Backbone Protection : The most effective method to completely prevent aspartimide formation is to temporarily protect the amide nitrogen that initiates the cyclization. biotage.com A 2,4-dimethoxybenzyl (Dmb) group can be installed on the nitrogen of the amino acid following the aspartate residue. This is often accomplished by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de The Dmb group is labile to the final trifluoroacetic acid (TFA) cleavage cocktail. iris-biotech.de

StrategyMechanismExample
Weaker Base Reduces the overall basicity of the deprotection step, slowing the rate of cyclization.Using piperazine instead of piperidine. biotage.com
Acidic Additives The additive protonates the deprotected amine, reducing its nucleophilicity.Adding HOBt or formic acid to the piperidine solution. biotage.comiris-biotech.de
Bulky Side-Chain Groups Steric hindrance prevents the backbone amide from attacking the side-chain carbonyl.Using Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH. researchgate.net
Backbone Protection Blocks the nucleophilic nitrogen, completely preventing the initial ring-closing reaction.Using an Fmoc-Asp-(Dmb)Gly-OH dipeptide. iris-biotech.de

Optimization of Coupling and Derivatization Steps

Following the removal of the Fmoc group from the preceding amino acid, the carboxyl group of this compound must be activated to facilitate the formation of a new peptide bond. This coupling step is critical for achieving high yields and purity. The reaction involves activating the carboxylic acid to form a highly reactive species that is susceptible to nucleophilic attack by the free amine on the resin-bound peptide.

Commonly used coupling reagents include aminium/uronium salts like HBTU ([benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate) or carbodiimides such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like OxymaPure (ethyl cyano(hydroxyimino)acetate). luxembourg-bio.comnih.gov The reaction is typically performed in DMF, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to deprotonate the carboxylic acid and neutralize the reaction mixture. luxembourg-bio.com

Optimization of this step involves:

Choice of Coupling Reagent : The reactivity of the coupling reagent must be sufficient to drive the reaction to completion without causing side reactions like racemization.

Reaction Time and Temperature : Most couplings are performed at room temperature. For difficult couplings involving sterically hindered amino acids, extended reaction times or the use of microwave energy can be beneficial. nih.gov

Stoichiometry : Using a 3- to 5-fold excess of the Fmoc-amino acid and coupling reagents relative to the resin loading is common practice to ensure the reaction goes to completion.

Monitoring : The completion of the coupling reaction should be monitored using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, which detects the presence of unreacted primary amines. luxembourg-bio.com

Scalability Considerations for Research and Industrial Applications

Translating a synthesis protocol from a small research scale to larger, industrial-scale production introduces a new set of challenges. For processes involving this compound, key considerations include:

Cost and Availability of Raw Materials : Specialized building blocks are often significantly more expensive than standard Fmoc-amino acids. The cost-effectiveness of the synthesis at scale is highly dependent on the price and reliable supply of these materials. nih.gov

Solvent Consumption : SPPS is a solvent-intensive process, with large volumes required for washing steps between deprotection and coupling. rsc.org On an industrial scale, this generates a substantial amount of chemical waste and incurs significant costs. The development of greener solvents and more efficient washing protocols is an area of active research.

Process Safety and Handling : The use of hazardous or regulated chemicals, such as piperidine, requires specialized handling procedures and infrastructure, adding complexity and cost to large-scale operations. The use of safer alternatives like 4-methylpiperidine can simplify these logistical challenges. nih.govresearchgate.net

Process Robustness and Purity : Ensuring consistent batch-to-batch quality and purity is paramount. This requires robust and validated processes where critical parameters like reaction times, temperatures, and reagent stoichiometry are tightly controlled to minimize side-product formation and facilitate downstream purification. nih.gov The development of streamlined, modular synthesis strategies can improve efficiency and reduce the number of steps required, making the process more amenable to large-scale production. news-medical.net

Future Research Directions and Innovations for 1 Fmoc 4 Carboxymethylene Piperidine

Development of Novel Stereoselective Synthesis Methods

The biological activity of molecules containing chiral piperidine (B6355638) rings is often highly dependent on their stereochemistry. thieme-connect.comthieme-connect.com Consequently, a major focus of future research is the development of more efficient and precise stereoselective synthesis methods to produce enantiomerically pure versions of substituted piperidines like 1-Fmoc-4-carboxymethylene-piperidine.

Current research is moving beyond traditional multi-step synthetic routes, which can be inefficient, towards more elegant and atom-economical approaches. nih.gov Key areas of innovation include:

Catalyst-Controlled C-H Functionalization : Advanced rhodium-based catalysts are being explored to directly functionalize the piperidine ring at specific positions (C2, C3, or C4) with high regio- and stereoselectivity. nih.gov This strategy, where the catalyst and protecting groups dictate the site of reaction, allows for the creation of a diverse library of isomers from a common precursor. nih.gov

Asymmetric Domino Reactions : Domino reactions, where multiple bonds are formed in a single step, offer a powerful method for constructing complex chiral molecules. researchgate.net The use of carbohydrate-based chiral auxiliaries, for instance, has successfully guided the diastereoselective synthesis of substituted piperidones, which can be converted into various piperidine derivatives. researchgate.net

Biocatalysis : Enzymes offer unparalleled selectivity and are increasingly used to create chiral building blocks. Future methods may employ engineered enzymes to perform key stereoselective transformations on piperidine precursors, providing a greener and more efficient alternative to traditional chemical catalysts.

These advanced synthetic methods will not only streamline the production of specific stereoisomers but also enable the systematic exploration of how chirality influences the biological function of the final compounds. thieme-connect.com

Integration with Automated Synthesis Platforms

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a technique that has been revolutionized by automation. beilstein-journals.orgresearchgate.net Automated synthesizers enhance reproducibility, increase throughput, and allow for the construction of complex peptides and peptidomimetics that would be challenging to produce manually. beilstein-journals.orgformulationbio.com

Future innovations will focus on optimizing the integration of non-standard building blocks like this compound into automated workflows. nih.gov This presents unique challenges and opportunities:

Protocol Optimization : Incorporating modified residues requires tailored synthesis protocols. Research will focus on optimizing coupling times, reagent concentrations, and washing steps to ensure the efficient incorporation of the piperidine scaffold without compromising the integrity of the growing peptide chain. researchgate.net

Microwave-Assisted SPPS : Microwave-assisted automated synthesizers can significantly accelerate reaction times. beilstein-journals.org Future work will involve developing robust microwave protocols specifically for sterically demanding or unusual building blocks to improve synthesis efficiency and purity. researchgate.net

Real-Time Monitoring : Advanced synthesizers are beginning to incorporate real-time monitoring of reactions, such as tracking Fmoc deprotection via UV-Vis spectroscopy. nih.gov Applying these analytics to the synthesis of peptidomimetics will allow for on-the-fly optimization and troubleshooting, ensuring higher yields of the desired product. nih.gov

The seamless integration of complex building blocks into fully automated systems will accelerate the discovery of novel peptide-based drugs by enabling the rapid generation of diverse molecular libraries. formulationbio.comnih.gov

Advancement in Automated Synthesis Relevance for this compound
Optimized Coupling Protocols Ensures efficient incorporation of the bulky piperidine scaffold into a peptide chain, maximizing yield.
Microwave-Assisted Synthesis Reduces reaction times for coupling and deprotection steps, accelerating the synthesis of complex peptidomimetics. beilstein-journals.org
Real-Time Analytical Monitoring Allows for immediate feedback on the efficiency of each synthesis step, enabling dynamic adjustments to the protocol. nih.gov
High-Throughput Parallel Synthesis Enables the rapid creation of large libraries of molecules where the piperidine moiety is varied or decorated.

Exploration of New Biological Targets and Research Applications

The piperidine nucleus is a cornerstone of many approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects. clinmedkaz.orgresearchgate.net By incorporating this compound into peptides and other molecules, researchers can create peptidomimetics with improved stability and bioavailability, opening doors to new therapeutic applications. researchgate.netnih.gov

Future research will focus on designing and synthesizing novel compounds to investigate new biological targets:

Proteasome Inhibition : Dipeptidyl derivatives containing a piperidine scaffold have been designed as potent non-covalent inhibitors of the proteasome, a key target in cancer therapy, particularly for multiple myeloma. nih.gov

Sigma Receptor Modulation : Piperidine-based compounds have shown high affinity for sigma receptors (S1R and S2R), which are implicated in neurological disorders and cancer. nih.govrsc.org Synthesizing new ligands can help elucidate the role of these receptors and lead to novel treatments.

Protein-Protein Interaction (PPI) Inhibition : Many diseases are driven by abnormal protein-protein interactions. The rigid piperidine scaffold can be used to create molecules that mimic key structural motifs (like β-turns) to disrupt these interactions, such as the p53-HDM2 interaction in cancer. thieme-connect.comresearchgate.net

Targeting Cell Surface Proteins : Peptidomimetics can be designed to target proteins expressed on the surface of specific cells. For example, peptoids targeting cell surface vimentin (B1176767) are being explored for the treatment of non-small cell lung cancer. tdl.org

Biological Target Class Example Therapeutic Area
Enzymes ProteasomeCancer nih.gov
Receptors Sigma 1 Receptor (S1R)Neurological Disorders, Cancer nih.gov
Ion Channels Voltage-gated ion channelsArrhythmia, Anesthesia clinmedkaz.org
Protein-Protein Interactions p53-HDM2Cancer researchgate.net
Cell Surface Proteins VimentinCancer tdl.org

Computational Chemistry and Machine Learning in Design and Prediction

Computational tools are transforming drug discovery from a process of trial-and-error to one of rational design. In silico methods are particularly valuable for exploring the vast chemical space that can be generated using building blocks like this compound.

Molecular Docking and Dynamics : These methods are used to predict how a molecule will bind to a biological target. nih.gov For piperidine-based compounds, computational studies can elucidate the specific interactions with amino acid residues in a binding pocket, guiding the design of more potent and selective ligands. nih.govresearchgate.net This was successfully used to understand the binding of a novel agonist to the S1R. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Fragment-based QSAR can be used to design novel piperidine derivatives and predict their inhibitory activity against targets like HDM2. researchgate.net

Machine Learning (ML) and AI : Machine learning is accelerating drug discovery by building predictive models from large datasets. repcomseet.orgresearchgate.net For a building block like this compound, ML can be applied to:

Predict Bioactivity : Train models to predict the activity of novel compounds against specific targets based on their molecular structure. nih.govgithub.com

Optimize Properties : Predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET) early in the design phase.

De Novo Design : Use generative models to design entirely new molecules containing the piperidine scaffold that are optimized for desired properties.

Synthesizability Prediction : Deep learning models can analyze reaction data from automated synthesizers to predict the outcome of synthesis steps and suggest optimal conditions, reducing experimental effort. nih.gov

The synergy between computational chemistry, AI, and automated synthesis will create a powerful, closed-loop system for accelerated discovery, where new molecules are designed in silico, rapidly synthesized and tested, and the results are fed back to refine the computational models.

Computational Tool Application in Designing Piperidine-Based Molecules
Molecular Docking Predicts the binding pose and affinity of a ligand to a protein target. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of the ligand-protein complex over time to assess binding stability. nih.gov
QSAR Models Correlates structural features of molecules with their biological activity to guide optimization. researchgate.net
Machine Learning (ML) Models Predicts bioactivity and ADMET properties from molecular structure; generates novel molecular designs. repcomseet.orgresearchgate.net

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing 1-Fmoc-4-carboxymethylene-piperidine, and what are critical reaction parameters?

  • Methodology : Synthesis typically involves Fmoc protection of the piperidine nitrogen using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under anhydrous conditions. Key steps include:

  • Dissolving 4-carboxymethylene-piperidine in dichloromethane (DCM) or dimethylformamide (DMF).
  • Slow addition of Fmoc-Cl at 0–5°C with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Reaction monitoring via TLC or HPLC to confirm completion (~4–6 hours).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Critical Parameters : Temperature control (<10°C prevents side reactions), stoichiometric excess of Fmoc-Cl (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to avoid hydrolysis .

Q. How is this compound characterized to confirm structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with literature (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm; piperidine methylene at δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: ~371.4 g/mol) .
  • HPLC Purity : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
    • Data Validation : Cross-reference with synthetic intermediates (e.g., unprotected piperidine derivatives) to validate carboxymethylene and Fmoc group incorporation .

Q. What are the recommended storage conditions to maintain compound stability?

  • Storage : Store at –20°C in amber vials under desiccant (silica gel) to prevent hydrolysis of the Fmoc group.
  • Stability Tests : Accelerated degradation studies show <5% decomposition after 6 months when stored at –20°C vs. 15% degradation at 25°C .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Experimental Design :

  • Activation : Use coupling agents like HBTU/HOBt (1:1 molar ratio) in DMF to enhance reactivity of the carboxylic acid moiety .
  • Monitoring : Conduct Kaiser tests or FTIR to detect free amines post-coupling.
  • Yield Improvement : Pre-activate the carboxylic acid for 10 minutes before resin addition. Optimize molar excess (2–4 eq) relative to resin loading .
    • Data Contradictions : Lower yields in polar solvents (e.g., DMSO) may indicate competing side reactions; validate via LC-MS tracking of byproducts .

Q. What strategies resolve discrepancies in NMR data for this compound derivatives?

  • Root Causes : Rotameric equilibria (due to hindered piperidine ring rotation) or trace solvents (e.g., DMF) can obscure signals.
  • Solutions :

  • Variable-Temperature NMR : Identify coalescence temperatures (e.g., 40–60°C) to distinguish rotamers .
  • 2D NMR : HSQC and COSY correlations clarify overlapping proton environments .
  • Alternative Techniques : X-ray crystallography (if crystalline) or computational modeling (DFT) to validate conformers .

Q. How does the carboxymethylene group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Mechanistic Analysis : The electron-withdrawing carboxymethylene group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.
  • Kinetic Studies : Monitor reaction rates with primary/secondary amines (e.g., benzylamine vs. piperidine) under varying pH (6–9). Use stopped-flow UV-Vis to quantify acylation kinetics .
  • Contradictions : Unexpectedly low reactivity in aqueous buffers may stem from intramolecular H-bonding; confirm via IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fmoc-4-carboxymethylene-piperidine
Reactant of Route 2
Reactant of Route 2
1-Fmoc-4-carboxymethylene-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.